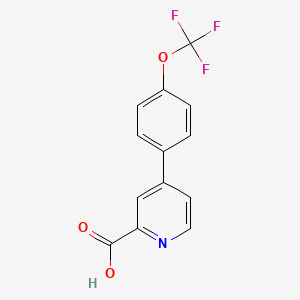

4-(4-Trifluoromethoxyphenyl)picolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-3-1-8(2-4-10)9-5-6-17-11(7-9)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWHBJVHBOLMHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=C2)C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80688244 | |

| Record name | 4-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261656-56-7 | |

| Record name | 4-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Trifluoromethoxyphenyl Picolinic Acid and Structural Analogues

General Synthetic Strategies for the Picolinic Acid Core and its Functionalization

The picolinic acid scaffold is a foundational starting point for the synthesis of the target molecule. Its reactivity and the methods for its modification are crucial for introducing the necessary functionalities for subsequent coupling reactions.

Esterification Routes for Picolinic Acid Derivatives

The conversion of the carboxylic acid group of picolinic acid into an ester is a common strategy to create activated intermediates for further reactions. These "active esters" serve as efficient acylating agents. nih.gov A prevalent method involves a two-step process. First, the picolinic acid is converted to its acid chloride hydrochloride by reacting it with thionyl chloride (SOCl₂), often catalyzed by dimethylformamide (DMF). nih.gov The resulting acid chloride is highly reactive and can then be treated with various nucleophiles, such as 4-nitrophenol, pentafluorophenol, or N-hydroxysuccinimide, in the presence of a base like triethylamine (B128534) to yield the corresponding active esters. nih.gov

This approach circumvents issues associated with direct coupling methods like those using dicyclohexylcarbodiimide (B1669883) (DCC), which can be complicated by the formation of stable N-acylureas, particularly with picolinic acid. researchgate.net Another activation method involves using 1,1'-carbonyldiimidazole (B1668759) to activate the carboxyl group, which then allows for transesterification with an appropriate alcohol. researchgate.net

Below is a table summarizing the synthesis of various active esters of picolinic acid.

| Ester Derivative | Reagents | Yield | Melting Point (°C) | Reference |

| Picolinic acid N-hydroxysuccinimidyl ester | Picolinoyl chloride HCl, N-hydroxysuccinimide, Et₃N | 67% | 172-174 | nih.gov |

| Picolinic pentafluorophenyl ester | Picolinoyl chloride HCl, Pentafluorophenol, Et₃N | 92% | 61-63 | nih.gov |

Halogenation and Subsequent Functional Group Transformations on Pyridine (B92270) Systems

Introducing a halogen atom onto the pyridine ring is a critical step, as the carbon-halogen bond provides a handle for subsequent cross-coupling reactions. nih.govchemrxiv.org The direct halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, which makes it less reactive toward typical electrophilic aromatic substitution (EAS) conditions. chemrxiv.orgnih.gov Such reactions often require harsh conditions and can lead to mixtures of isomers. nih.govchemrxiv.org

To overcome these limitations, modern synthetic methods have been developed for the regioselective halogenation of pyridines. One notable strategy for achieving 4-selectivity involves a two-step process using specially designed phosphine (B1218219) reagents. nih.govresearchgate.netchemrxiv.org In this method, a heterocyclic phosphine is installed at the 4-position of the pyridine to form a phosphonium (B103445) salt. This salt then acts as an electrophile that can be displaced by a halide nucleophile (e.g., from metal halides or halogen acids) to yield the 4-halopyridine. nih.govresearchgate.net This approach is effective for a wide range of unactivated and functionalized pyridines. nih.gov

Alternative strategies can achieve halogenation at other positions, such as the 3-position, through a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates. nih.govchemrxiv.org While not directly applicable to the 4-position, this highlights the diversity of methods available for pyridine functionalization. The selective installation of a halogen at the 4-position of the picolinic acid core is the key step that prepares the molecule for the introduction of the trifluoromethoxyphenyl group.

The table below illustrates the effectiveness of the phosphine-mediated 4-chlorination on various pyridine substrates.

| Pyridine Substrate | Yield of 4-chloropyridine | Reference |

| 3-Methylpyridine | 85% | chemrxiv.org |

| 3,5-Dimethylpyridine | 94% | chemrxiv.org |

| 3-Chloropyridine | 75% | chemrxiv.org |

| 3-Phenylpyridine | 78% | chemrxiv.org |

Advanced Approaches for Incorporating the 4-(4-Trifluoromethoxyphenyl) Moiety

The central C-C bond in 4-(4-Trifluoromethoxyphenyl)picolinic acid is constructed via powerful cross-coupling reactions. These methods enable the efficient formation of aryl-aryl bonds between the functionalized picolinic acid core and the second aromatic ring system.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of aromatic and heteroaromatic rings, particularly those activated by electron-withdrawing groups. nih.gov In the context of pyridinecarboxylic acids, the pyridine ring's inherent electron deficiency, further enhanced by the carboxylic acid group, facilitates nucleophilic attack.

The synthesis of 4-substituted picolinic acids often involves the displacement of a suitable leaving group, such as a halogen, at the 4-position of the pyridine ring. For instance, the reaction of a 4-halopicolinate with a nucleophile can lead to the desired 4-substituted product. Recent studies have shown that such reactions can proceed through a concerted mechanism (cSNAr) rather than the classical two-step addition-elimination sequence involving a Meisenheimer intermediate, especially when less stabilized anions or good leaving groups are involved. nih.govnih.gov

The synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate, an important intermediate for c-Met inhibitors, exemplifies the application of SNAr in constructing complex picolinic acid derivatives. bio-conferences.org This synthesis involves the reaction of a picolinic acid derivative with a substituted phenol, highlighting the utility of this pathway. bio-conferences.org Furthermore, research on the synthesis of 4-aminoquinazoline derivatives from 2,4-dichloroquinazoline (B46505) precursors demonstrates the high regioselectivity of SNAr reactions at the 4-position. mdpi.com

While direct synthesis of this compound via a single SNAr step might be challenging, a plausible route involves the reaction of a 4-halopicolinic acid ester with 4-trifluoromethoxyphenol under basic conditions. The ester can then be hydrolyzed to yield the final carboxylic acid. The efficiency of such reactions is influenced by factors like the nature of the leaving group, the solvent, the base used, and the reaction temperature.

Derivatization Strategies for Enhancing Molecular Complexity and Exploring Structure-Reactivity Relationships

The carboxylic acid moiety of this compound is a prime site for derivatization, allowing for the exploration of structure-activity relationships and the development of new chemical entities. Esterification and amidation are two of the most common and versatile derivatization strategies.

Esterification for Further Chemical Transformations

Esterification of picolinic acids not only modifies the properties of the parent molecule but also provides a handle for further chemical transformations. A variety of methods are available for the synthesis of picolinic acid esters.

One common approach involves the activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol. nih.govumsl.edu To circumvent the often harsh conditions of acid chloride formation, coupling reagents are widely employed. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) can facilitate esterification under milder conditions. researchgate.net

A study on the synthesis of active esters of picolinic acid reported a convenient method involving the initial formation of the acid chloride hydrochloride, which is then reacted with various phenols and N-hydroxysuccinimide in the presence of a base like triethylamine to yield the corresponding active esters. nih.govresearchgate.net These active esters are themselves valuable intermediates for further reactions, such as amidation.

| Starting Picolinic Acid | Esterifying Agent | Coupling/Activating Agent | Product | Yield (%) | Reference |

| Isonicotinic Acid | 4-Nitrophenol | SOCl₂, Triethylamine | Isonicotinic acid 4-nitrophenyl ester | 54 | researchgate.net |

| Isonicotinic Acid | N-Hydroxysuccinimide | SOCl₂, Triethylamine | Isonicotinic acid N-hydroxysuccinimidyl ester | 84 | researchgate.net |

| Isonicotinic Acid | Pentafluorophenol | SOCl₂, Triethylamine | Isonicotinic acid pentafluorophenyl ester | 97 | researchgate.net |

| Picolinic Acid | N-Hydroxysuccinimide | SOCl₂, Triethylamine | Picolinic acid N-hydroxysuccinimidyl ester | 67 | nih.gov |

| Picolinic Acid | Pentafluorophenol | SOCl₂, Triethylamine | Picolinic acid pentafluorophenyl ester | 92 | nih.gov |

This table presents data on the synthesis of various active esters of isonicotinic and picolinic acids, showcasing different esterifying agents and the corresponding yields.

Amidation Reactions

Amidation of the carboxylic acid group of this compound is a key strategy for introducing diverse functionalities and exploring biological activities. The resulting picolinamides are prevalent in various fields, including medicinal chemistry and materials science.

The synthesis of picolinamides can be achieved through several methods. A straightforward approach is the coupling of the picolinic acid with an amine using a suitable coupling agent. A variety of modern coupling reagents have been shown to be effective for this transformation. For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a popular choice for amide bond formation. cam.ac.uk Another efficient coupling agent is DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), which can provide nearly quantitative yields under room temperature conditions. researchgate.net

A study on the synthesis of amides from picolinic acid and N-alkylanilines reported the formation of N-alkyl-N-phenylpicolinamides in moderate to good yields. nih.govresearchgate.net Interestingly, when using thionyl chloride to generate the acid chloride in situ, the formation of 4-chloro-N-alkyl-N-phenylpicolinamides was also observed as a side product. nih.govresearchgate.net

| Picolinic Acid Derivative | Amine | Coupling Agent/Method | Product | Yield (%) | Reference |

| Picolinic acid | N-methylaniline | Thionyl chloride | N-Methyl-N-phenylpicolinamide | 35 | researchgate.net |

| Picolinic acid | N-methylaniline | Thionyl chloride | 4-Chloro-N-methyl-N-phenylpicolinamide | 13 | researchgate.net |

| Pyridine-2,6-dicarboxylic acid | N-methylaniline | Thionyl chloride | N,N'-dimethyl-N,N'-diphenylpyridine-2,6-dicarboxamide | 86 | researchgate.net |

This table summarizes the synthesis of various picolinamides, demonstrating the use of different starting materials and the resulting product yields.

The picolinamide (B142947) moiety itself can serve as a directing group in C-H activation reactions, further highlighting the synthetic utility of this functional group. cam.ac.uk The development of mild and selective methods for both the formation and potential cleavage of picolinamides is therefore of considerable importance. cam.ac.uk

Advanced Analytical and Spectroscopic Characterization Techniques in Chemical Research

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Methodologies

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a powerful and indispensable tool for both the qualitative and quantitative analysis of a wide array of chemical compounds, including picolinic acid derivatives.

Applications in Quantitative and Qualitative Analysis of Picolinic Acid Derivatives

HPLC-MS combines the superior separation capabilities of HPLC with the highly sensitive and selective detection afforded by mass spectrometry. In the context of picolinic acid derivatives, this technique is instrumental for several key applications:

Purity Assessment: HPLC with UV or MS detection can effectively separate the target compound from impurities, starting materials, and byproducts, allowing for accurate determination of its purity.

Reaction Monitoring: The progress of the synthesis of picolinic acid derivatives can be monitored by taking small aliquots from the reaction mixture and analyzing them by HPLC-MS to track the consumption of reactants and the formation of the desired product.

Metabolite Identification: In biological studies, HPLC-MS is crucial for identifying and quantifying metabolites of picolinic acid derivatives in various biological matrices like plasma, urine, and tissue extracts. cymitquimica.com

Structural Confirmation: The mass spectrometer provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), yields structural information that helps to confirm the identity of the picolinic acid derivative.

For the analysis of picolinic acids, reversed-phase HPLC is a commonly employed technique. A C18 column is often used with a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to achieve optimal separation of compounds with varying polarities.

A study on the analysis of tryptophan metabolites, which include picolinic acid, utilized ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for quantification in serum and plasma. cymitquimica.com This highlights the robustness and sensitivity of LC-MS methods for analyzing picolinic acid and its derivatives in complex biological samples.

Enhanced Detection through Picolinoyl Derivatization Strategies

To improve the sensitivity and chromatographic behavior of certain analytes, derivatization is a widely used strategy in HPLC. For compounds containing carboxylic acid or hydroxyl groups, derivatization to form a picolinoyl ester can significantly enhance their detection by mass spectrometry, particularly when using electrospray ionization (ESI) in the positive ion mode.

The picolinoyl group, derived from picolinic acid, contains a basic pyridine (B92270) nitrogen atom which is readily protonated. This permanent positive charge on the derivative leads to a dramatic increase in the ESI response, resulting in lower limits of detection.

Research has demonstrated the successful application of picolinoyl derivatization for the simultaneous quantification of corticosteroids in human saliva by LC-ESI-MS/MS. sjctni.edu This strategy led to a 5- to 10-fold increase in ESI response compared to the underivatized molecules. sjctni.edu Similarly, derivatization of carboxylic acids with 2-picolylamine has been shown to increase detection responses by 9- to 158-fold, enabling the detection of trace amounts of various acids in biological samples. rsc.org

This derivatization approach could be theoretically applied to other classes of compounds to enhance their detection, although its direct application to 4-(4-Trifluoromethoxyphenyl)picolinic acid itself for detection enhancement would be redundant as the molecule already contains a picolinic acid moiety. However, the principle underscores the importance of the picolinoyl structure in achieving high sensitivity in LC-MS analysis.

Spectroscopic Investigations for Comprehensive Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and electronic properties of a compound. For This compound , a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy is essential for its complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity and Conformation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, the connectivity of atoms and the number of protons associated with each signal can be determined.

For This compound , the following spectral features would be anticipated:

¹H NMR Spectroscopy:

The proton NMR spectrum would exhibit distinct signals corresponding to the protons on the picolinic acid ring and the trifluoromethoxyphenyl ring.

Picolinic Acid Protons: The three protons on the pyridine ring would appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The proton at position 6, adjacent to the nitrogen and the carboxylic acid, would likely be the most downfield. The protons at positions 3 and 5 would also show characteristic splitting patterns (e.g., doublets or doublet of doublets) due to coupling with each other.

Trifluoromethoxyphenyl Protons: The four protons on the phenyl ring would appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The electron-withdrawing nature of the trifluoromethoxy group would influence their chemical shifts.

Carboxylic Acid Proton: The acidic proton of the carboxyl group would typically appear as a broad singlet at a very downfield chemical shift (often >10 ppm), and its position can be concentration and solvent dependent.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule.

Carboxyl Carbon: The carbon of the carboxylic acid group is expected to resonate at a downfield chemical shift, typically in the range of 165-185 ppm.

Pyridine Carbons: The five carbon atoms of the picolinic acid ring would show distinct signals in the aromatic region (around 120-150 ppm). The carbon attached to the carboxylic acid (C2) and the carbon attached to the phenyl group (C4) would have characteristic chemical shifts.

Phenyl Carbons: The six carbons of the trifluoromethoxyphenyl ring would also appear in the aromatic region. The carbon attached to the trifluoromethoxy group and the carbon attached to the pyridine ring would have distinct chemical shifts from the other four carbons.

Trifluoromethoxy Carbon: The carbon of the -OCF₃ group would show a characteristic quartet due to coupling with the three fluorine atoms.

Interactive Table: Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid Proton | >10 | br s |

| Pyridine H-6 | ~8.7-8.9 | d |

| Pyridine H-3 | ~8.2-8.4 | d |

| Pyridine H-5 | ~7.8-8.0 | dd |

| Phenyl Protons | ~7.3-7.8 | m (two d) |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | |

| C=O (Carboxylic Acid) | ~165-170 | |

| Pyridine C-2 | ~148-152 | |

| Pyridine C-4 | ~145-150 | |

| Pyridine C-6 | ~150-154 | |

| Pyridine C-3 & C-5 | ~120-130 | |

| Phenyl C-ipso (to Pyridine) | ~135-140 | |

| Phenyl C-ipso (to OCF₃) | ~148-152 | |

| Phenyl CH | ~118-130 | |

| -OCF₃ | ~120 (q) |

Note: These are predicted values based on known substituent effects and may vary from experimental data. br s = broad singlet, d = doublet, dd = doublet of doublets, m = multiplet, q = quartet.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy:

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of This compound would be expected to show several characteristic absorption bands:

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is typically involved in hydrogen bonding.

C=O Stretch: A strong absorption band between 1700 and 1730 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.

C=N and C=C Stretches: Aromatic C=C and C=N stretching vibrations from the pyridine and phenyl rings would appear in the 1400-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration of the trifluoromethoxy group is expected in the region of 1200-1300 cm⁻¹.

C-F Stretches: Strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group would be present, typically in the 1100-1200 cm⁻¹ range.

IR spectra of picolinic acid and its derivatives show these characteristic peaks, confirming the presence of the carboxylic acid and pyridine moieties. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The UV-Vis spectrum of This compound would be expected to show absorption bands corresponding to π → π* transitions within the aromatic rings.

The presence of the extended conjugation between the phenyl ring and the pyridine ring would likely result in absorption maxima at longer wavelengths compared to the individual chromophores. The substitution with the electron-withdrawing trifluoromethoxy group could also influence the position and intensity of the absorption bands. Typically, substituted pyridines and benzoic acids exhibit strong absorptions in the UV region, and the spectrum of the target compound would be a composite of these, influenced by the electronic communication between the two aromatic systems.

Interactive Table: Summary of Spectroscopic Data for this compound

| Spectroscopic Technique | Key Expected Features |

| ¹H NMR | Signals for carboxylic acid, pyridine, and phenyl protons. |

| ¹³C NMR | Resonances for carbonyl, pyridine, phenyl, and trifluoromethoxy carbons. |

| IR | Broad O-H stretch, strong C=O stretch, C=N, C=C, C-O, and C-F stretching bands. |

| UV-Vis | Absorption bands corresponding to π → π* transitions of the conjugated aromatic system. |

Research Applications in the Chemical and Biological Sciences

Utilization as a Foundational Chemical Building Block in Complex Organic Synthesis

The structure of 4-(4-Trifluoromethoxyphenyl)picolinic acid makes it a versatile building block for the synthesis of more complex molecules. The picolinic acid moiety, a pyridine-2-carboxylic acid, offers multiple reactive sites that can be strategically modified. The carboxylic acid group can readily participate in amide bond formation, esterification, and other coupling reactions. The pyridine (B92270) ring itself can be subject to various organic transformations. The presence of the trifluoromethoxy group (-OCF3) on the phenyl ring is particularly noteworthy. This group is known to enhance the metabolic stability and lipophilicity of molecules, properties that are highly desirable in the development of agrochemicals and pharmaceuticals. chemscene.com

While specific examples of complex molecules synthesized directly from this compound are not extensively detailed in publicly available literature, the synthesis of related picolinic acid derivatives is well-documented. For instance, various substituted picolinic acids have been synthesized and utilized as ligands for transition metals. umsl.eduumsl.edu The methodologies developed for these related compounds, such as Sonogashira coupling reactions, can be conceptually applied to this compound to create a diverse array of complex structures. The synthesis of aminopicolinic acid derivatives, for example, highlights the feasibility of introducing additional functional groups, further expanding the synthetic possibilities. umsl.eduumsl.edu

Application in the Development of Advanced Analytical Reagents for Biomarker Detection

The development of sensitive and specific analytical reagents is crucial for the early detection and monitoring of diseases. Picolinic acid and its derivatives have shown promise in this area. For example, dipicolinic acid, a structurally related compound, is a well-known biomarker for bacterial spores, and fluorescent detection methods employing lanthanide ions have been developed for its sensitive detection. nih.gov

Although direct applications of this compound in biomarker detection are not yet widely reported, its structural characteristics suggest its potential in the design of novel analytical probes. The picolinic acid scaffold is a known chelating agent for various metal ions. wikipedia.org This property could be harnessed to develop fluorescent probes where the binding of a specific metal ion, potentially a biomarker itself or a component of a detection system, modulates the fluorescence of the molecule. The trifluoromethoxyphenyl group could further enhance the photophysical properties of such a probe, such as its quantum yield and photostability. The principles behind the development of fluorescent probes, which often involve the strategic design of a receptor (binding site), a fluorophore (signaling unit), and a linker, are well-established and could be applied to this molecule. nih.govmdpi.commdpi.comresearchgate.net

Role as a Key Intermediate in the Research and Development of Novel Pharmacologically Active Scaffolds

The pursuit of novel pharmacologically active scaffolds is a cornerstone of modern drug discovery. Picolinic acid derivatives have demonstrated a wide range of biological activities, making them attractive starting points for the development of new therapeutic agents. For instance, certain 5-substituted picolinic acid compounds have been patented for their ability to inhibit the biosynthesis of TNF and IL-1, suggesting their potential in treating inflammatory diseases. google.com

The trifluoromethyl and trifluoromethoxy groups are frequently incorporated into drug candidates to improve their pharmacological profiles. mdpi.com The presence of the 4-(trifluoromethoxy)phenyl moiety in this compound makes it a particularly interesting intermediate for the synthesis of novel kinase inhibitors, a class of drugs that has revolutionized cancer treatment. mdpi.comnih.govekb.eg Many kinase inhibitors feature substituted aromatic and heteroaromatic cores, and the picolinic acid framework provides a versatile platform for generating libraries of potential drug candidates. While a direct lineage from this compound to a clinical candidate is not yet established, the extensive research into related picolinic acid and quinazoline (B50416) derivatives as kinase inhibitors underscores the potential of this chemical scaffold. ekb.eg The synthesis of various substituted picolinic acids for herbicidal applications also demonstrates the broad utility of this class of compounds in creating biologically active molecules. nih.gov

Future Research Directions and Emerging Perspectives for 4 4 Trifluoromethoxyphenyl Picolinic Acid

Innovation in Green and Sustainable Synthetic Routes

The future synthesis of 4-(4-Trifluoromethoxyphenyl)picolinic acid is anticipated to be heavily influenced by the principles of green chemistry. Traditional synthetic methods for picolinic acid derivatives often involve multi-step processes with harsh reagents and significant waste generation. The drive for more environmentally benign and economically viable production methods is paving the way for innovative synthetic strategies.

Future research will likely focus on the development of catalytic systems that can construct the biaryl linkage between the pyridine (B92270) and phenyl rings in a more efficient manner. This could involve the use of earth-abundant metal catalysts or even metal-free catalytic systems to replace traditional palladium-catalyzed cross-coupling reactions. Moreover, the exploration of one-pot multicomponent reactions, which can assemble complex molecules like this compound from simple precursors in a single step, is a promising avenue. cymitquimica.com Such approaches not only reduce the number of synthetic steps but also minimize solvent usage and purification requirements.

Another key area of innovation lies in the use of alternative energy sources to drive the synthesis. Microwave-assisted organic synthesis has already been shown to accelerate the preparation of pyridine derivatives, often leading to higher yields and shorter reaction times. nih.gov Further research could explore other green technologies such as flow chemistry, which offers precise control over reaction parameters and facilitates safer, more scalable production. The use of greener solvents, such as water or bio-based solvents, will also be a critical aspect of developing sustainable synthetic routes for this compound.

Recent advancements in the synthesis of related pyridine dicarboxylic acids from renewable resources like lignocellulose through microbial fermentation could also inspire future bio-catalytic routes for producing the picolinic acid scaffold. nih.gov

In-Depth Mechanistic Characterization at the Molecular Level

A thorough understanding of the molecular behavior of this compound is crucial for unlocking its full potential. Future research will undoubtedly delve deeper into its structural and electronic properties through a combination of experimental and computational techniques.

High-resolution single-crystal X-ray diffraction will be instrumental in determining the precise three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. ebi.ac.uk This information is vital for understanding its physical properties and for designing new analogues. Conformational analysis, using techniques like NMR spectroscopy and computational modeling, will shed light on the molecule's flexibility and the preferred orientation of the trifluoromethoxyphenyl group relative to the picolinic acid ring.

Investigating the pKa of the carboxylic acid and the basicity of the pyridine nitrogen will be essential for predicting its behavior in biological systems and for designing effective formulations. Furthermore, studies on its lipophilicity and membrane permeability will be critical for assessing its potential as a bioactive agent.

Rational Design and Exploration of Next-Generation Analogues for Specific Research Objectives

The core structure of this compound serves as a versatile scaffold for the rational design of next-generation analogues with tailored properties for specific research objectives. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, making this compound an attractive starting point for developing new chemical probes or therapeutic leads.

Structure-activity relationship (SAR) studies will be a cornerstone of this research, where systematic modifications are made to different parts of the molecule to understand their impact on a particular biological activity. sigmaaldrich.comnih.gov For instance, the position and nature of substituents on both the pyridine and phenyl rings can be varied to optimize potency and selectivity for a given biological target. The carboxylic acid group can also be replaced with other acidic bioisosteres to modulate the compound's physicochemical properties.

The design and synthesis of picolinamide (B142947) derivatives, for example, have yielded potent inhibitors of enzymes like VEGFR-2, highlighting the potential of this chemical class in anticancer research. frontiersin.org By applying similar design principles to this compound, it may be possible to develop novel inhibitors for a range of other enzymes or receptors. The introduction of additional functional groups could also enable the development of bioconjugates or fluorescently labeled probes for chemical biology research. ebi.ac.uk

The table below illustrates potential modifications for generating next-generation analogues and their intended research objectives.

| Modification Site | Potential Modification | Research Objective |

| Pyridine Ring | Introduction of amino, halogen, or alkyl groups | Modulate biological activity and selectivity |

| Phenyl Ring | Varying the position of the trifluoromethoxy group | Investigate structure-activity relationships |

| Carboxylic Acid | Conversion to esters, amides, or other bioisosteres | Improve pharmacokinetic properties |

| Biaryl Linkage | Introduction of a flexible linker | Explore different binding conformations |

Integration with High-Throughput Screening and Artificial Intelligence in Chemical Biology Research

The convergence of high-throughput screening (HTS) and artificial intelligence (AI) is set to revolutionize the discovery and optimization of new chemical entities. elsevierpure.com Future research on this compound and its analogues will increasingly leverage these powerful technologies.

HTS allows for the rapid screening of large compound libraries against a specific biological target. drugbank.com Libraries of analogues based on the this compound scaffold could be synthesized and screened to identify hit compounds with desired activities. researchgate.net This approach significantly accelerates the initial stages of drug discovery and chemical probe development.

AI and machine learning algorithms can be trained on the data generated from HTS campaigns to build predictive models. mdpi.com These models can then be used to predict the activity of virtual compounds, guiding the design of new analogues with improved properties. nih.gov This in silico screening approach can dramatically reduce the number of compounds that need to be synthesized and tested, saving time and resources.

Furthermore, AI can be employed for de novo drug design, where algorithms generate entirely new molecular structures with desired properties. By providing the structural information of this compound and a target profile, AI could suggest novel analogues with high predicted activity and favorable pharmacokinetic properties. The use of AI in analyzing complex biological data will also be crucial in elucidating the mechanism of action of this compound and its derivatives. drugbank.com

The integration of these advanced technologies will undoubtedly accelerate the exploration of the chemical space around this compound, leading to the discovery of new molecules with significant potential in various fields of chemical biology and medicinal chemistry.

Q & A

Q. What synthetic methodologies are recommended for 4-(4-Trifluoromethoxyphenyl)picolinic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from picolinic acid derivatives. Key steps include:

- Substituent Introduction : The trifluoromethoxy group is introduced via nucleophilic substitution or cross-coupling reactions using palladium catalysts (e.g., PdCl₂(PPh₃)₂) .

- Optimization : Reflux conditions in polar aprotic solvents (e.g., dimethyl sulfoxide or acetonitrile) improve reaction efficiency. Monitoring with thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures intermediate purity .

- Yield Enhancement : Temperature control (80–120°C) and inert atmospheres (N₂/Ar) minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F and ¹H NMR confirm substituent positions and electronic environments .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- HPLC-PDA : Purity (>95%) is quantified using reverse-phase HPLC with photodiode array detection, as seen in fluorinated analog protocols .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer :

- Enzyme Inhibition : The trifluoromethoxy group enhances binding to hydrophobic enzyme pockets (e.g., kinase or protease targets) .

- Antimicrobial Studies : Structural analogs demonstrate activity against Gram-negative bacteria, suggesting potential for derivative testing .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence reactivity in cross-coupling reactions compared to other fluorinated substituents?

- Methodological Answer :

- Electronic Effects : The -OCF₃ group is strongly electron-withdrawing, reducing electron density on the pyridine ring and slowing electrophilic substitution. Computational studies (DFT) compare its resonance and inductive effects with -CF₃ or -F groups .

- Catalyst Compatibility : Pd-based catalysts (e.g., Pd(OAc)₂ with PCy₃ ligands) improve coupling efficiency in Suzuki-Miyaura reactions, as demonstrated for related arylboronic acids .

Q. How can contradictory biological activity data across studies be systematically addressed?

- Methodological Answer :

- Purity Verification : Reanalyze batches using HPLC-MS to rule out impurities >2% that may skew bioassay results .

- Assay Standardization : Compare IC₅₀ values under consistent conditions (pH, temperature, cell lines). For example, fluorinated picolinic acids show variable activity against E. coli depending on solvent (DMSO vs. saline) .

- Structural Confirmation : Revisit NMR data to ensure positional isomerism (e.g., 4- vs. 5-substituted analogs) is not misassigned .

Q. What computational strategies predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding to ATP-binding pockets (e.g., kinases). Compare with co-crystallized ligands from Protein Data Bank entries .

- QSAR Modeling : Correlate substituent electronegativity (Hammett constants) with antibacterial activity in fluorinated analogs .

Q. What strategies improve regioselectivity during synthesis to avoid positional isomer byproducts?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., boronic esters) to control trifluoromethoxy substitution at the 4-position .

- Solvent Effects : Higher polarity solvents (e.g., DMF) favor para-substitution over ortho/meta in aromatic electrophilic reactions .

- Catalyst Screening : Test Pd/Cu bimetallic systems for selective C-H activation, as applied in pyridine functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.